1-(2-Chloro-3-fluorophenyl)propan-1-amine
Overview
Description
1-(2-Chloro-3-fluorophenyl)propan-1-amine is a useful research compound. Its molecular formula is C9H11ClFN and its molecular weight is 187.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Material Science Applications
A study by Xie et al. (2001) focused on the synthesis of soluble fluoro-polyimides by reacting a fluorine-containing aromatic diamine with aromatic dianhydrides. This process involved the reduction of a dinitro-compound synthesized by coupling 2-chloro-5-nitro-1-trifluoromethylbenzene with 1,3-hydroquinone in the presence of a strong base. The resultant polyimides showed excellent thermal stability, low moisture absorption, and high hygrothermal stability, indicating their potential for advanced material applications (Xie et al., 2001).
Chemical Synthesis and Catalysis
In the field of chemical synthesis, a study by Shaferov et al. (2020) utilized palladium-catalyzed amination to synthesize optically active 3,3’-disubstituted biphenyl derivatives. This process aimed to create enantioselective fluorescent detectors for amino alcohols and metal cations, demonstrating the compound's utility in catalysis and synthesis of complex organic molecules (Shaferov et al., 2020).
Biochemical and Biomedical Research
A study by Arutyunyan et al. (2012) described the synthesis of "3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine" and its derivatives, exploring their antibacterial and antioxidant activities. This research highlights the compound's potential in developing new antibacterial agents with significant activity, marking its importance in pharmaceutical and medicinal chemistry (Arutyunyan et al., 2012).
Environmental Sensing and Detection
Das et al. (2012) developed a highly selective and sensitive colorimetric and fluorogenic sensor for Hg2+/Cr3+ detection in neutral water, synthesized by reacting specific chemicals with the compound of interest. This application demonstrates the utility of such compounds in environmental monitoring and the development of sensors for detecting hazardous substances (Das et al., 2012).
Properties
IUPAC Name |
1-(2-chloro-3-fluorophenyl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN/c1-2-8(12)6-4-3-5-7(11)9(6)10/h3-5,8H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLGKDUSSBCQSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C(=CC=C1)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.